molecular formula C10H7IN2O B14240408 2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine CAS No. 205052-96-6

2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine

Cat. No.: B14240408
CAS No.: 205052-96-6
M. Wt: 298.08 g/mol
InChI Key: HUAGORCTUZDDFT-UHFFFAOYSA-N
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Description

2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine typically involves the iodination of a pyridine derivative followed by oxidation. Common reagents used in the synthesis may include iodine, oxidizing agents like hydrogen peroxide or potassium permanganate, and solvents such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1-oxo-6-(pyridin-3-yl)-1lambda~5~-pyridine
  • 2-Iodo-1-oxo-6-(pyridin-4-yl)-1lambda~5~-pyridine
  • 2-Bromo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine

Uniqueness

2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the iodine atom and the oxo group at specific positions on the pyridine ring can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

205052-96-6

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

2-iodo-1-oxido-6-pyridin-2-ylpyridin-1-ium

InChI

InChI=1S/C10H7IN2O/c11-10-6-3-5-9(13(10)14)8-4-1-2-7-12-8/h1-7H

InChI Key

HUAGORCTUZDDFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[N+](C(=CC=C2)I)[O-]

Origin of Product

United States

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